![molecular formula C20H15ClN2O5S B2948733 N-({6-[(4-chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine CAS No. 338967-12-7](/img/structure/B2948733.png)
N-({6-[(4-chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({6-[(4-chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine is a useful research compound. Its molecular formula is C20H15ClN2O5S and its molecular weight is 430.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-({6-[(4-chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine, identified by the CAS number 338967-27-4, is a compound with significant potential in various biological applications. Its molecular formula is C17H17ClN2O4S, and it has a molecular weight of 380.85 g/mol. This compound features a pyridine ring, which is crucial for its biological activity, particularly in the context of medicinal chemistry.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. A study evaluated several derivatives for their effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial activity, highlighting the potential of sulfonamide-containing compounds in combating bacterial infections .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Specifically, it has shown significant inhibition of acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly noteworthy as it is relevant in the treatment of Alzheimer's disease and other cognitive disorders. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonyl and pyridine moieties can enhance enzyme inhibition .
Anticancer Potential
This compound has been associated with anticancer activity through various mechanisms. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. For instance, a related compound demonstrated complete tumor stasis in a human gastric carcinoma model, suggesting that structural modifications could lead to enhanced anticancer efficacy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Preliminary data indicate that compounds with similar structures possess favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, toxicity assessments are necessary to ensure safety in clinical applications .
Case Studies
- Antibacterial Efficacy : A study conducted on synthesized derivatives revealed that certain compounds exhibited strong antibacterial properties against Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .
- Enzyme Inhibition Studies : Another investigation focused on the inhibition of AChE, where several derivatives were tested, showing promising results in terms of potency and selectivity against the enzyme, which is crucial for developing treatments for neurodegenerative diseases .
- Anticancer Activity : A specific derivative was tested in vivo against human cancer cell lines, demonstrating significant tumor growth inhibition compared to controls, showcasing its potential as an anticancer agent .
特性
IUPAC Name |
[(E)-[6-(4-chlorophenyl)sulfonylpyridin-3-yl]methylideneamino] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S/c1-27-17-7-3-15(4-8-17)20(24)28-23-13-14-2-11-19(22-12-14)29(25,26)18-9-5-16(21)6-10-18/h2-13H,1H3/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODWUDNADKMSHK-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=CC2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C/C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。